N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, its role as a reactant or product in various chemical reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties like acidity/basicity, redox potential, and reactivity.Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells with promising results compared to standard treatments like cisplatin (Evren et al., 2019).
α-Glucosidase Inhibitory Potential
The α-glucosidase inhibitory potential of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide was explored, revealing several compounds as promising inhibitors. This indicates potential applications in managing diabetes or other metabolic disorders through inhibition of α-glucosidase (Iftikhar et al., 2019).
Antitumor and Antimicrobial Properties
Several studies have synthesized and screened N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide derivatives for antitumor and antimicrobial activities. One research found considerable anticancer activity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent (Yurttaş et al., 2015). Another study highlighted the synthesis of thiazole compounds containing the mercapto group, showcasing antibacterial and antifungal activities, suggesting applications in developing new antimicrobial agents (Mahajan et al., 2008).
Antibacterial and Antifungal Activities
The antimicrobial potential of thiazolidin-4-one derivatives and their efficacy against various bacterial and fungal strains have been documented. These compounds have shown moderate to excellent activity, indicating their potential in developing new antibacterial and antifungal agents (B'Bhatt & Sharma, 2017).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, environmental impact, and other safety-related information. It would also include appropriate handling, storage, and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, applications, or improvements related to the compound.
Please consult a professional chemist or a reliable source for accurate and detailed information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXBNHJOPUCMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide |
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